Scandoside

Description

Historical Perspectives and Emerging Research Trends on Scandoside

Emerging research trends on this compound are increasingly focused on its biological activities and potential mechanisms of action. Recent studies have explored its anti-inflammatory, antioxidant, and antimicrobial properties. biosynth.comtargetmol.comontosight.ai There is a growing interest in understanding how this compound interacts with specific biochemical pathways, such as the NF-κB and MAPK signaling pathways, in the context of inflammation. mdpi.comnih.govnih.gov Furthermore, research is being conducted to evaluate this compound's potential as a chemical marker for the quality control of medicinal plants like Scleromitrion diffusum. nih.govfrontiersin.orgfrontiersin.org The development of standardized analytical methods, such as HPLC and TLC, for the identification and quantification of this compound and its derivatives reflects this trend. frontiersin.org

Significance of this compound in Phytochemical and Pharmacological Investigations

This compound holds significance in both phytochemical and pharmacological investigations. Phytochemically, its presence in diverse plant families highlights its role as a characteristic secondary metabolite in certain plant lineages. biosynth.comnih.gov Its isolation and structural analysis contribute to the chemotaxonomic understanding of these plants. scielo.br

Pharmacologically, this compound has demonstrated a range of in vitro biological activities that make it a subject of ongoing research. These activities include antioxidative, anti-inflammatory, and antimicrobial effects. biosynth.comtargetmol.comontosight.ai Studies have shown that this compound can influence key inflammatory mediators and signaling pathways. For example, research using LPS-induced RAW 264.7 macrophages indicated that this compound could reduce the levels of inflammatory cytokines like TNF-α and IL-6 and inhibit the expression of iNOS and COX-2. targetmol.comnih.govnih.gov It has also been shown to suppress the phosphorylation of signaling molecules in the NF-κB and MAPK pathways, including IκB-α, p38, ERK, and JNK. targetmol.comnih.govnih.gov These findings suggest that this compound may exert its anti-inflammatory effects by modulating these crucial cellular pathways. nih.govnih.gov The investigation of such mechanisms is vital for understanding the potential therapeutic utility of this compound and other iridoid glycosides. nih.govresearchgate.netsciopen.com

Table 1: Selected Biological Activities and Associated Mechanisms of this compound (In Vitro)

| Activity | Observed Effects | Proposed Mechanisms | References |

| Anti-inflammatory | Reduces TNF-α and IL-6 levels | Suppression of NF-κB and MAPK signaling pathways | targetmol.comnih.govnih.gov |

| Inhibits iNOS and COX-2 expression (mRNA and protein) | Inhibition of NF-κB and MAPK signaling pathways | targetmol.comnih.govnih.gov | |

| Suppresses phosphorylation of IκB-α, p38, ERK, and JNK | Direct interaction with or modulation of kinases in these pathways | targetmol.comnih.govnih.gov | |

| Antioxidant | Potential activity observed in some studies | Likely related to structural configuration and influence on cellular signaling | biosynth.comontosight.ai |

| Antimicrobial | Potential activity observed in some studies | Likely related to structural configuration and influence on cellular signaling | biosynth.comontosight.ai |

Note: This table summarizes findings from in vitro studies.

The research on this compound, particularly its anti-inflammatory properties and the underlying molecular mechanisms, highlights its significance as a natural product with potential applications in scientific research, including the exploration of new therapeutic agents. biosynth.comnih.gov

Structure

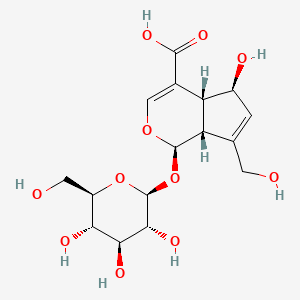

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,4aS,5R,7aS)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c17-2-5-1-7(19)10-6(14(23)24)4-25-15(9(5)10)27-16-13(22)12(21)11(20)8(3-18)26-16/h1,4,7-13,15-22H,2-3H2,(H,23,24)/t7-,8-,9-,10+,11-,12+,13-,15+,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXWFPTVHBWJOU-AWQYILTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2C(C1O)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C([C@@H]2[C@H]([C@@H]1O)C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701318493 | |

| Record name | Scandoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18842-99-4 | |

| Record name | Scandoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18842-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Scandoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Botanical Sourcing of Scandoside

Isolation from Paederia scandens

Paederia scandens (Lour.) is a perennial herb belonging to the family Rubiaceae. e-century.us It is native to temperate and tropical Asia and is widely distributed in regions including India, the Malayan Archipelago, China, Japan, and the Philippines. e-century.us Scandoside was first isolated from Paederia scandens in 1969 by Inouye et al., alongside other iridoid glucosides such as asperuloside (B190621), paederoside, paederosidic acid, and deacetylasperuloside. researchgate.net Phytochemical investigations of P. scandens have consistently revealed the presence of iridoid glucosides as major constituents. e-century.usresearchgate.net

Detailed research findings on the isolation of this compound from Paederia scandens highlight its presence within the iridoid glucoside fraction of the plant's extracts. For instance, studies on the methanol (B129727) extract of P. scandens have led to the isolation of various iridoid glucosides, including this compound and its derivatives. researchgate.netrsc.org

Identification and Isolation from Hedyotis diffusa (Syn. Oldenlandia diffusa)

Hedyotis diffusa Willd., also known by its synonym Oldenlandia diffusa (Willd.) Roxb., is another plant species in the Rubiaceae family that serves as a source of this compound. ontosight.ainih.gov This plant is a well-known traditional Chinese medicine extensively used for various health conditions. ontosight.ainih.govmdpi.com

This compound has been successfully isolated from Hedyotis diffusa. Research on the methanol extracts and ethyl acetate (B1210297) fractions of the whole plant or aerial parts of H. diffusa has led to the identification and isolation of this compound and a variety of its derivatives. researchgate.nettandfonline.comnih.gov Studies have reported the isolation of this compound along with other iridoid glycosides such as geniposidic acid, feretoside, and asperulosidic acid from Oldenlandia diffusa. nih.gov The presence of iridoid glucosides, including this compound and cinnamoyl this compound derivatives, in H. diffusa has been established through phytochemical studies. researchgate.netkoreascience.kr

Occurrence of this compound Derivatives in Other Plant Genera (e.g., Scrophularia)

Beyond Paederia and Hedyotis, this compound derivatives and related iridoid glycosides are found in other plant genera, notably within the Scrophulariaceae family. biosynth.commdpi.combiosynth.com this compound methyl ester, a derivative of this compound, is typically isolated from species within the genus Scrophularia. biosynth.comcymitquimica.com

Iridoids, including this compound and its derivatives, are widely distributed across approximately 60 plant families, with significant concentrations observed in orders like Dipsacales, Gentianales, and Lamiales. mdpi.com Specific iridoids can serve as chemical markers for various genera in different plant families. researchgate.net For example, while asperuloside is a marker for Galium, aucubin (B1666126) and harpagide (B7782904) are characteristic of Scrophularia. researchgate.netpharm.or.jp this compound itself, along with geniposidic acid and daphylloside, are considered substitution derivatives of geniposide (B1671433), another well-known iridoid glycoside found in numerous species, particularly in the Rubiaceae family. nih.gov

Examples of this compound derivatives isolated from Hedyotis diffusa include E-6-O-p-methoxycinnamoyl this compound methyl ester, Z-6-O-p-methoxycinnamoyl this compound methyl ester, E-6-O-p-feruloyl this compound methyl ester, and E-6-O-p-coumaroyl this compound methyl ester. researchgate.nettandfonline.com this compound methyl ester is also known by the name feretoside. ontosight.ai

Here is a table summarizing some plant sources of this compound and its derivatives:

| Compound | Plant Source | Family | Reference |

| This compound | Paederia scandens | Rubiaceae | researchgate.netmedchemexpress.com |

| This compound | Hedyotis diffusa (Oldenlandia diffusa) | Rubiaceae | nih.govmdpi.com |

| This compound methyl ester | Scrophularia species | Scrophulariaceae | biosynth.comcymitquimica.com |

| This compound methyl ester | Hedyotis diffusa (Oldenlandia diffusa) | Rubiaceae | mdpi.com |

| E-6-O-p-coumaroyl this compound methyl ester | Hedyotis diffusa (Oldenlandia diffusa) | Rubiaceae | medchemexpress.comkingston.ac.uk |

| Z-6-O-p-methoxycinnamoyl this compound methyl ester | Hedyotis diffusa | Rubiaceae | researchgate.net |

| E-6-O-caffeoyl this compound methyl ester | Hedyotis diffusa | Rubiaceae | tandfonline.com |

Ethnobotanical Context of this compound-Containing Plant Species

The plants known to contain this compound, particularly Paederia scandens and Hedyotis diffusa, have a rich history of use in traditional medicine in various parts of Asia.

Paederia scandens has been utilized as an important crude drug in folk medicine for treating a range of ailments, including toothaches, chest pain, piles, hemorrhoids, and emesis. e-century.us It has also been employed as a diuretic. e-century.us In China, P. scandens is traditionally consumed as a vegetable and is considered safe. e-century.us Traditional uses also include treating aches, jaundice, dysentery, and dyspepsia. nih.gov

Hedyotis diffusa (also known as Oldenlandia diffusa or snake-needle grass) is a prominent herb in traditional Chinese medicine (TCM). ontosight.ainih.govgreenland-usa.com It is traditionally used for clearing "heat" and eliminating "toxins." mskcc.org Its applications in TCM include the treatment of liver diseases, snake bites, and various tumors. mskcc.orgmskcc.org It has been used for centuries to treat conditions such as cancer, fever, and inflammation. ontosight.ai Traditional uses also encompass treating lung heat, asthma and cough, gastroenteritis, appendicitis, urinary system infection, throat swelling and pain, intestinal carbuncle sore, dysentery, and malignant tumors. mdpi.comstuartxchange.org The plant is used internally for fevers, coughs, asthma, jaundice, impure blood, urinary tract infections, acute appendicitis, biliousness, and cancers of the digestive tract. pfaf.org Externally, it is applied for snake bites, boils, abscesses, and severe bruising. greenland-usa.comstuartxchange.orgpfaf.org

The traditional uses of these plants suggest a long-standing empirical recognition of their biological activities, which modern research is now exploring in relation to their chemical constituents like this compound and other iridoid glycosides.

Biosynthetic Pathways and Biotransformation of Scandoside

Overview of Iridoid Biosynthesis Pathway

Iridoids are a large class of monoterpenoids characterized by a cyclopentanopyran ring system. wikipedia.org Their biosynthesis in plants begins with the universal terpene precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are typically produced via the methylerythritol 4-phosphate (MEP) pathway in plastids. frontiersin.orgnih.gov These precursors are condensed by an isoprenyl diphosphate synthase (IDS) to form geranyl pyrophosphate (GPP). nih.gov

The pathway then diverges from typical monoterpene synthesis. GPP is hydrolyzed to the alcohol geraniol (B1671447) by geraniol synthase (GES). nih.govresearchgate.net Geraniol subsequently undergoes a series of oxidation steps. The first is a hydroxylation at the C8 position to form 8-hydroxygeraniol, a reaction catalyzed by a cytochrome P450 monooxygenase, geraniol 8-hydroxylase (G8H). researchgate.net This is followed by two successive oxidation steps mediated by an 8-hydroxygeraniol oxidoreductase (8HGO), which converts 8-hydroxygeraniol into the dialdehyde (B1249045) 8-oxogeranial. researchgate.net

The defining step of iridoid biosynthesis is the reductive cyclization of 8-oxogeranial. This reaction is catalyzed by the enzyme iridoid synthase (ISY), which uses NADPH as a cofactor. wikipedia.orgnih.gov ISY facilitates an initial reduction followed by a cyclization (via a Michael addition or Diels-Alder reaction) to form the core iridoid scaffold, yielding stereoisomers of nepetalactol and its open form, iridodial (B1216469). wikipedia.orgresearchgate.netnih.gov From this central intermediate, a cascade of tailoring enzymes, including hydroxylases, oxidoreductases, and glycosyltransferases, generates the vast diversity of naturally occurring iridoids. frontiersin.org

Proposed Enzymatic Steps in Scandoside Biosynthesis

The specific enzymatic sequence leading to this compound is built upon the core iridoid pathway. While the entire pathway has not been fully elucidated in a single organism, key steps can be proposed based on the structure of this compound and research in iridoid-producing plants like Hedyotis diffusa. frontiersin.org

Following the formation of an iridodial intermediate such as 8-epi-iridodial, several modifications are necessary. frontiersin.org The biosynthesis of this compound, an iridoid glucoside, would require the following enzymatic transformations:

Glycosylation: A crucial step is the attachment of a glucose molecule to an iridoid aglycone. This is catalyzed by a UDP-glycosyltransferase (UGT). For instance, in related pathways, 7-deoxyloganetic acid glucosyltransferase (7-DLGT) attaches glucose to 7-deoxyloganetic acid. frontiersin.org A similar UGT would act on a this compound precursor. GO and KEGG enrichment analyses in H. diffusa, a plant where this compound is found, highlight the significant role of UDP glycosyltransferase activity in the biosynthesis of iridoid glycosides. frontiersin.org

Hydroxylation: The this compound structure contains multiple hydroxyl groups that are added by specific hydroxylase enzymes, likely belonging to the cytochrome P450 family. These enzymes ensure the correct oxygenation pattern on the iridoid ring. frontiersin.org

Oxidation/Reduction: The final oxidation states of the various carbons are set by oxidoreductases, which fine-tune the structure.

Recent multi-omics studies in Hedyotis diffusa have shown that this compound is co-enriched in the leaves along with other iridoid pathway intermediates and genes, suggesting the leaves are a primary site of its biosynthesis. frontiersin.org The expression of genes encoding enzymes like GES, G8H/G10H, and 8HGO aligns with the accumulation of these compounds, supporting their role in the upstream pathway leading to this compound precursors. frontiersin.org

Table 1: Key Enzymes in the General Iridoid Biosynthesis Pathway

| Enzyme | Abbreviation | Function | Reference |

|---|---|---|---|

| Isoprenyl Diphosphate Synthase | IDS | Condenses IPP and DMAPP to form GPP | nih.gov |

| Geraniol Synthase | GES | Hydrolyzes GPP to geraniol | nih.govresearchgate.net |

| Geraniol 8-Hydroxylase | G8H | Hydroxylates geraniol to 8-hydroxygeraniol | researchgate.net |

| 8-Hydroxygeraniol Oxidoreductase | 8HGO | Oxidizes 8-hydroxygeraniol to 8-oxogeranial | researchgate.net |

| Iridoid Synthase | ISY | Reductively cyclizes 8-oxogeranial to form the iridoid skeleton (nepetalactol/iridodial) | wikipedia.orgnih.gov |

| UDP-Glycosyltransferase | UGT | Transfers a glucose moiety to an iridoid aglycone, forming a glycoside | frontiersin.orgmdpi.com |

Molecular Mechanisms of Pathway Evolution in Iridoid Production

The biosynthetic pathway for iridoids has been a subject of significant evolutionary study, revealing complex molecular mechanisms. A remarkable finding is the independent, convergent evolution of the entire iridoid pathway in plants and insects. nih.govpnas.orgresearchgate.net Aphids, for example, use iridoids as sex pheromones and synthesize them through a pathway that proceeds through the same chemical intermediates as in plants, yet the enzymes involved are genetically unrelated. nih.govbiorxiv.org This highlights the recruitment of different enzyme classes in different kingdoms to catalyze the same chemical reactions. nih.gov

Within the plant kingdom, the evolution of iridoid diversity is also complex. In the Lamiaceae (mint) family, iridoid production was lost in a major sub-family (Nepetoideae) but was subsequently re-established in the genus Nepeta. zenodo.org This evolutionary re-emergence is linked to the expression levels of key pathway genes, particularly GES and ISY. zenodo.org

Computational models have been developed to simulate the evolution of iridoid diversity. oup.com These models, based on principles like the random exploration of chemical space by new enzymes followed by fixation on available substrates, help generate hypotheses about how the complex, decorated iridoid glucosides found in nature may have evolved. oup.com Such models have successfully led to the discovery of new enzymes, such as an aucubin (B1666126) synthase in Callicarpa americana, demonstrating how understanding pathway evolution can guide gene discovery. oup.com This suggests that gene duplication and neofunctionalization of enzymes like cytochrome P450s and oxidoreductases are key drivers in creating new iridoid structures from ancestral pathways.

In Vivo and In Vitro Metabolic Transformations of this compound

Once synthesized, this compound, like many xenobiotics and natural products, is subject to metabolic transformations in biological systems. These processes, primarily occurring in the liver and intestines, modify the compound to increase its water solubility and facilitate its elimination. wikipedia.org These biotransformations are generally categorized as Phase I (functionalization) and Phase II (conjugation) reactions.

Glucuronidation and sulfation are principal Phase II conjugation pathways for a wide range of compounds, including iridoids. nih.govresearchgate.net

Hydroxylation and methylation represent other significant metabolic reactions that this compound or its derivatives may undergo.

Hydroxylation is a Phase I reaction that introduces a hydroxyl (-OH) group onto a substrate, typically catalyzed by cytochrome P450 monooxygenases. nih.govrsc.org This reaction can create a new site for subsequent Phase II conjugation or alter the biological activity of the compound. Hydroxylation has been identified as a metabolic pathway for various compounds structurally related to iridoids. researchgate.net

Methylation is the transfer of a methyl (-CH₃) group to a substrate, often from S-adenosyl methionine (SAM). britannica.com This process, catalyzed by methyltransferase enzymes, can alter a compound's solubility and receptor-binding affinity. While direct evidence for the methylation of this compound itself is limited, the existence of methylated derivatives of related iridoids in nature and the identification of methylation as a biotransformation pathway for co-occurring compounds suggest it is a plausible metabolic fate. frontiersin.orgresearchgate.net For example, loganic acid O-methyltransferase (LAMT) is a known enzyme in the biosynthesis of the related secoiridoid, secologanin. frontiersin.org

Pharmacological Activities and Biological Potentials of Scandoside

Anti-inflammatory Efficacy

Scandoside has demonstrated significant anti-inflammatory effects in various experimental models. Its ability to modulate key inflammatory pathways suggests its potential as a natural anti-inflammatory agent.

Cellular Studies in Inflammatory Models (e.g., LPS-Induced RAW 264.7 Macrophages)

Research has extensively utilized lipopolysaccharide (LPS)-induced RAW 264.7 macrophages as a primary in vitro model to investigate the anti-inflammatory properties of this compound. researchgate.netnih.govchemfaces.com LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to a robust inflammatory response. mdpi.com Studies have shown that this compound can effectively counteract this inflammatory cascade. researchgate.netnih.govchemfaces.com When RAW 264.7 macrophages are pre-treated with this compound before being stimulated with LPS, a significant reduction in the production of inflammatory markers is observed. researchgate.netnih.gov This indicates that this compound can interfere with the signaling pathways initiated by LPS, thereby mitigating the inflammatory response at a cellular level. researchgate.netnih.gov The viability of RAW 264.7 macrophage cells was not significantly affected by this compound treatment at concentrations effective for its anti-inflammatory activity, suggesting it is non-toxic to these cells under the experimental conditions. researchgate.netnih.gov

Modulation of Pro-inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin (B15479496) E₂)

A key aspect of this compound's anti-inflammatory action is its ability to suppress the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂). researchgate.netnih.gov In LPS-stimulated RAW 264.7 macrophages, this compound has been shown to significantly decrease the levels of both NO and PGE₂ in a concentration-dependent manner. researchgate.netnih.gov This inhibitory effect is attributed to the downregulation of the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govchemfaces.com By inhibiting the expression of iNOS and COX-2, this compound effectively curtails the excessive production of NO and PGE₂, which are crucial mediators of the inflammatory process. nih.gov

Regulation of Inflammatory Cytokines (e.g., TNF-α, IL-6)

This compound also exerts its anti-inflammatory effects by regulating the production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.netnih.gov In LPS-activated RAW 264.7 macrophages, this compound treatment has been demonstrated to significantly reduce the secretion of TNF-α and IL-6. researchgate.netnih.gov This inhibition occurs at both the protein and messenger RNA (mRNA) levels, indicating that this compound interferes with the transcription and translation of these cytokine genes. nih.gov The suppression of TNF-α and IL-6 is a critical component of this compound's anti-inflammatory profile, as these cytokines play a central role in amplifying and sustaining the inflammatory response. nih.gov

| Effect of this compound on Inflammatory Mediators and Cytokines in LPS-Induced RAW 264.7 Macrophages | | :--- | :--- | | Mediator/Cytokine | Effect of this compound Treatment | | Nitric Oxide (NO) | Significantly decreased production. researchgate.netnih.gov | | Prostaglandin E₂ (PGE₂) | Significantly decreased production. researchgate.netnih.gov | | Tumor Necrosis Factor-alpha (TNF-α) | Significantly decreased production and mRNA expression. researchgate.netnih.gov | | Interleukin-6 (IL-6) | Significantly decreased production and mRNA expression. researchgate.netnih.gov |

Antioxidant Properties

In addition to its anti-inflammatory activities, this compound possesses notable antioxidant properties, enabling it to combat oxidative stress, a key contributor to various pathological conditions.

Free Radical Scavenging Capabilities

This compound has demonstrated the ability to directly scavenge free radicals. nih.gov Free radicals are highly reactive molecules that can cause damage to cells, proteins, and DNA. The antioxidant activity of compounds is often evaluated by their ability to scavenge synthetic radicals like 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH). researchgate.netbioline.org.br Studies have shown that this compound exhibits free radical scavenging activity, helping to neutralize these damaging molecules and thereby reduce oxidative stress. nih.gov

Anticancer and Anti-Proliferative Research

This compound is recognized as a bioactive compound with potential anti-inflammatory, anti-cancer, and immune-modulating activities. nih.gov Its efficacy has been explored in several cancer cell lines, demonstrating its potential as an anticancer agent.

Evaluation in Various Cancer Cell Lines (e.g., Ehrlich Ascites Carcinoma, Meth A, Sarcoma 180, L1210, PC3, LNCaP)

Ehrlich Ascites Carcinoma (EAC): Research on EAC, a murine tumor model, has been a common approach to investigate the in vivo antitumor effects of various compounds. nih.govbiorxiv.orgijbcp.com Studies have shown that certain natural extracts can inhibit EAC cell growth and reduce tumor burden in animal models. nih.gov While direct studies on this compound's effect on EAC are not extensively detailed in the provided results, the evaluation of plant extracts containing iridoid glycosides against EAC provides a basis for its potential activity. nih.govbiorxiv.org

Meth A and Sarcoma 180: Sarcoma 180 is another widely used tumor model for screening potential anticancer agents. scielo.brnih.gov Studies on plant extracts have demonstrated significant tumor growth inhibition in Sarcoma 180-bearing mice. scielo.br The antitumor activity of compounds in this model is often assessed by measuring tumor weight and inhibition rates. scielo.brnih.gov The potential of this compound against these sarcoma cell lines is an area of ongoing research interest.

L1210: The L1210 leukemia cell line is another model used in cancer research. While specific data on this compound's activity against L1210 is not detailed, the general anticancer properties of iridoids suggest potential for further investigation.

PC3 and LNCaP: These are human prostate cancer cell lines. frontiersin.orgnih.govajol.infomdpi.com Studies have shown that various natural compounds can induce cytotoxicity in these cells. ajol.infomdpi.com For instance, some extracts have been found to decrease the viability of both PC3 and LNCaP cells in a dose-dependent manner. frontiersin.org LNCaP cells are known to be sensitive to hormonal modulation, which is a key factor in prostate cancer research. mdpi.com The resistance of PC3 cells to certain treatments, in contrast to the sensitivity of LNCaP cells, highlights the importance of cell-specific responses to potential therapeutic agents. nih.gov

Anti-Melanogenesis Activity

Melanogenesis is the process of melanin (B1238610) production, and its regulation is a key area of research for skin pigmentation disorders. dovepress.com The inhibition of tyrosinase, a key enzyme in this process, is a primary target for anti-melanogenic agents. medsci.orgmdpi.com

Investigations in Melanin-Producing Cellular Systems

Investigations into the anti-melanogenesis activity of various compounds are often conducted using B16 melanoma cells. nih.govnih.gov In these cellular systems, the effects on melanin production and tyrosinase activity are measured. medsci.org The signaling pathways involved in melanogenesis, such as the cAMP/PKA pathway, are also studied to understand the mechanism of action. nih.govnih.gov Some compounds have been shown to reduce melanin content in a dose-dependent manner without significant toxicity. scielo.br The primary mechanism often involves the inhibition of tyrosinase and other related proteins, which are crucial for melanin synthesis. mdpi.comnih.gov

Antimicrobial Investigations

This compound and related iridoid glycosides have been investigated for their antimicrobial properties. biosynth.comontosight.ai These compounds are found in plants that have been traditionally used for treating infections. umw.edu.pl Research has explored their activity against a range of bacteria and fungi. mdpi.comnih.govresearchgate.netmdpi.com The active forms of some iridoid glucosides have demonstrated antimicrobial activity against bacteria like Staphylococcus aureus. acs.org Studies have evaluated the efficacy of plant extracts containing these compounds against various microbes, indicating their potential as a source for new antimicrobial agents. researchgate.netmdpi.com

Neuroprotective and Hepatoprotective Considerations

This compound has been associated with both neuroprotective and hepatoprotective effects. mdpi.com Modern pharmacological studies have confirmed that plants containing this compound possess multiple beneficial effects, including neuroprotective and hepatoprotective activities. nih.govresearchgate.net

Neuroprotective Effects: Iridoids like this compound are recognized for their potential in protecting nerve cells. mdpi.com Research has shown that extracts from plants containing these compounds can offer neuroprotective benefits, suggesting their potential in addressing neurodegenerative conditions. nih.gov

Hepatoprotective Effects: this compound has also been noted for its liver-protective properties. mdpi.com It is believed to help prevent liver damage by mitigating oxidative stress. etflin.com The hepatoprotective activity of natural compounds is often evaluated in models of liver injury, where they have been shown to reduce damage and support liver function. etflin.comnih.govrjptonline.orgnih.gov

Molecular Mechanisms of Action and Target Identification of Scandoside

Inhibition of Inflammatory Enzymes (e.g., iNOS, COX-2)

Scandoside exerts its anti-inflammatory effects in part by targeting the enzymes responsible for producing key inflammatory mediators. Research has shown that this compound can significantly reduce the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov This reduction is achieved by down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels. nih.govchemfaces.com

In studies using lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, a common model for studying inflammation, treatment with this compound led to a concentration-dependent decrease in the protein levels of iNOS and COX-2. nih.gov This inhibition of iNOS and COX-2 expression is a critical aspect of this compound's anti-inflammatory activity, as these enzymes are pivotal in the inflammatory cascade. nih.govpreprints.org

Table 1: Effect of this compound on Inflammatory Mediators and Enzymes

| Mediator/Enzyme | Effect of this compound Treatment | Mechanism | References |

|---|---|---|---|

| Nitric Oxide (NO) | Decreased production | Suppression of iNOS expression | nih.gov, chemfaces.com |

| Prostaglandin E2 (PGE2) | Decreased production | Suppression of COX-2 expression | nih.gov, chemfaces.com |

| Inducible Nitric Oxide Synthase (iNOS) | Down-regulated mRNA and protein levels | Inhibition of gene transcription and protein synthesis | nih.gov, researchgate.net, nih.gov |

Suppression of Key Signaling Pathways

This compound's influence extends to the upstream signaling pathways that orchestrate the inflammatory response. By modulating these pathways, this compound can effectively dampen the production of a wide array of pro-inflammatory molecules.

Nuclear Factor Kappa-B (NF-κB) Pathway Inhibition

The Nuclear Factor Kappa-B (NF-κB) pathway is a central regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2. nih.gov this compound has been shown to significantly inhibit the activation of the NF-κB pathway. nih.govchemfaces.com It achieves this by preventing the phosphorylation of the inhibitor of NF-κB, IκB-α. nih.govresearchgate.netnih.gov The phosphorylation of IκB-α is a crucial step that normally leads to its degradation and the subsequent translocation of NF-κB to the nucleus to initiate gene transcription. By blocking this phosphorylation, this compound effectively keeps NF-κB in an inactive state in the cytoplasm. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation (p38, ERK, JNK)

The Mitogen-Activated Protein Kinase (MAPK) pathways, which include p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are also critical in regulating the inflammatory response. nih.govfrontiersin.org These pathways work in concert with NF-κB to induce the expression of pro-inflammatory genes. nih.gov

Ligand-Target Interactions Through Computational Modeling (e.g., Molecular Docking)

To further elucidate the molecular basis of its inhibitory actions, computational modeling techniques such as molecular docking have been employed. nih.gov These studies have provided valuable insights into the direct interactions between this compound and its protein targets.

Molecular docking analyses have suggested that this compound has a strong binding affinity for key inflammatory proteins, including COX-2 and iNOS. nih.govresearchgate.netnih.gov The docking results also indicated a favorable binding interaction with IκB, which aligns with the observed inhibition of the NF-κB pathway. nih.govresearchgate.netmdpi.com For instance, in docking simulations with COX-2, this compound was found to form hydrogen bonds with critical amino acid residues such as His90, Tyr355, Tyr385, and Ser530, and engaged in hydrophobic interactions with several other residues within the active site. mdpi.com

Table 2: Molecular Docking Results for this compound with Inflammatory Targets

| Target Protein | Predicted Binding Affinity/Interaction | Key Interacting Residues (for COX-2) | References |

|---|---|---|---|

| iNOS | High binding ability | Not specified in the provided context | nih.gov, mdpi.com, researchgate.net |

| COX-2 | High binding ability | His90, Val349, Leu352, Ser353, Tyr355, Phe381, Leu384, Tyr385, Trp387, Phe518, Met522, Val523, Gly526, Ala527, Ser530, Leu531 | mdpi.com |

Structure Activity Relationship Sar Studies of Scandoside and Its Derivatives

Influence of Glycosidic Moiety on Biological Activity

In the case of iridoids like scandoside, the presence of the glucose unit can have a profound impact on bioactivity. Research has shown that the aglycones (the non-sugar part) of certain iridoids can exhibit different or more potent activities than their glycoside counterparts. A study evaluating the anticancer properties of several iridoid glycosides, including this compound methyl ester, found that the glycosides themselves demonstrated no significant anticancer activity against leukemia P388. mdpi.com However, the corresponding aglycones, particularly those of this compound methyl ester and aucubin (B1666126), showed significant anticancer effects. mdpi.com This suggests that the cleavage of the glycosidic bond and release of the aglycone may be a necessary step for this specific type of bioactivity. The sugar moiety, therefore, appears to mask or hinder the cytotoxic potential of the this compound aglycone.

Effects of Acyl Substitutions (e.g., p-coumaroyl, methoxycinnamoyl) on Pharmacological Profiles

Acylation, the addition of an acyl group to the this compound structure, is a key modification that significantly diversifies its pharmacological effects. These substitutions typically occur on the glycosidic sugar moiety. The nature of the acyl group, such as p-coumaroyl or p-methoxycinnamoyl, is a major determinant of the resulting biological activity. ontosight.aiontosight.ai

Derivatives like 6-O-p-Coumaroyl this compound methyl ester and its isomers have demonstrated notable biological activities, including antioxidant, anti-inflammatory, and anti-proliferative effects. ontosight.aiontosight.aitargetmol.com The coumaroyl group itself is known to contribute to biological activity, partly through its ability to scavenge free radicals. ontosight.ai For instance, (E)-6-O-(p-coumaroyl)this compound methyl ester shows moderate anti-proliferation effects on PC3 human androgen-independent prostate cancer cells. targetmol.combiocrick.com

Similarly, the introduction of a p-methoxycinnamoyl group leads to derivatives with distinct pharmacological profiles. ontosight.airesearchgate.net E-6-O-p-methoxycinnamoyl this compound methyl ester, for example, has been identified as a potent inhibitor of human neutrophil elastase, an enzyme involved in inflammatory processes. researchgate.net Another derivative, known as CHEMBL447012 or E6-O-p-methoxycinnamoyl this compound methyl ester, has been studied for its ability to inhibit certain protein kinases and for its anti-proliferative effects in specific cancer cell lines. ontosight.ai The addition of these bulky, aromatic acyl groups appears to enhance or confer specific inhibitory and cytotoxic activities that are not prominent in the parent this compound molecule.

| This compound Derivative | Acyl Substitution | Reported Biological Activity | Reference |

|---|---|---|---|

| (E)-6-O-(p-coumaroyl)this compound methyl ester | (E)-p-coumaroyl | Moderate anti-proliferation on PC3 cancer cells | targetmol.combiocrick.com |

| 6-O-Z-p-coumaroyl this compound methyl ester | (Z)-p-coumaroyl | Potential antioxidant and anti-inflammatory properties | ontosight.ai |

| E-6-O-p-methoxycinnamoyl this compound methyl ester | (E)-p-methoxycinnamoyl | Potent human neutrophil elastase inhibition | researchgate.net |

| CHEMBL447012 (E6-O-p-methoxycinnamoyl this compound methyl ester) | (E)-p-methoxycinnamoyl | Inhibition of PDGF receptor kinase, anti-proliferative effects | ontosight.ai |

Impact of Methyl Esterification on Bioactivity

This compound possesses a carboxylic acid group at the C-4 position, which can be converted to a methyl ester through esterification. This seemingly minor modification can influence the molecule's polarity, stability, and ability to cross biological membranes, thereby affecting its bioactivity. Many of the biologically active acyl derivatives of this compound are also methyl esters, indicating the importance of this functional group in SAR studies. ontosight.aibiosynth.com

This compound itself (the carboxylic acid form) has been shown to exert anti-inflammatory effects by suppressing key signaling pathways like NF-κB and MAPK in macrophages. nih.gov On the other hand, its esterified form, this compound methyl ester, has been investigated for different activities. It has been reported to exhibit anti-melanogenesis activity, reducing melanin (B1238610) content in B16 melanoma cells. nih.gov

However, as mentioned previously, this compound methyl ester was found to be inactive in an anticancer assay against leukemia, whereas its aglycone was active. mdpi.com This highlights that the combination of the glycoside and the methyl ester group does not automatically confer cytotoxicity. The esterification at C-4, combined with acylation on the sugar, appears to be a common strategy in nature for creating a diverse library of iridoid derivatives with specialized functions. ontosight.airesearchgate.net For example, the instability of (E)-6-O-(p-coumaroyl) this compound methyl ester in boiling water, where it hydrolyzes to form this compound methyl ester among other products, suggests that the ester form is a crucial precursor. frontiersin.org

Comparative Analysis of this compound and Related Iridoids

When compared to other iridoids, this compound and its derivatives exhibit both shared and unique properties. Iridoids as a class are known for a wide spectrum of biological activities, including anti-inflammatory, hepatoprotective, and anti-tumor effects. nih.govmdpi.com

A comparative study on the anticancer activity of several iridoid glycosides found that, like this compound methyl ester, other iridoids such as aucubin, geniposide (B1671433), and gardenoside (B7888186) were also inactive in their glycosidic forms. mdpi.com However, the aglycone of aucubin was also found to have significant anticancer activity, similar to the aglycone of this compound methyl ester. mdpi.com This suggests a common mechanism for this particular activity among certain iridoids, requiring the removal of the sugar moiety.

In contrast, other studies highlight different activities. For instance, asperuloside (B190621) and asperulosidic acid, two iridoids often found alongside this compound in plants like Hedyotis diffusa, have demonstrated anti-inflammatory effects by suppressing NF-κB and MAPK signaling pathways, a mechanism similar to that reported for this compound. biocrick.comnih.gov However, the potency and specific molecular targets can vary between these closely related compounds.

The relative abundance of these iridoids can also differ significantly depending on the plant source and part, which has implications for the medicinal use of these plants. researchgate.net For example, in noni (Morinda citrifolia), deacetylasperulosidic acid and asperulosidic acid are often the major iridoid components, while this compound may be present in smaller quantities. researchgate.net This comparative analysis underscores that while iridoids share a common structural backbone, subtle variations in functional groups lead to a wide array of distinct biological profiles.

| Iridoid | Key Structural Feature / Form | Noted Biological Activity | Reference |

|---|---|---|---|

| This compound | Carboxylic acid | Anti-inflammatory (suppresses NF-κB and MAPK) | nih.gov |

| This compound Methyl Ester | Methyl ester | Anti-melanogenesis activity; inactive as an anticancer glycoside | mdpi.comnih.gov |

| This compound Aglycone | Aglycone of methyl ester | Significant anticancer activity (Leukemia P388) | mdpi.com |

| Aucubin | Glycoside | Inactive as an anticancer glycoside | mdpi.com |

| Aucubin Aglycone | Aglycone | Significant anticancer activity (Leukemia P388) | mdpi.com |

| Geniposide | Glycoside | Inactive as an anticancer glycoside | mdpi.com |

| Asperulosidic Acid | Glycoside | Anti-inflammatory (suppresses NF-κB and MAPK) | biocrick.com |

Advanced Analytical Methodologies for Scandoside Research

Chromatographic Techniques for Isolation and Quantification

Chromatography is a fundamental technique for separating components within a mixture. iipseries.org This process involves a mobile phase (a solvent) and a stationary phase (such as silica (B1680970) gel). iipseries.org As the mobile phase moves, compounds separate based on their differential interactions with the two phases. iipseries.orgsigmaaldrich.com Techniques like High-Performance Liquid Chromatography (HPLC), open-column chromatography, and Thin-Layer Chromatography (TLC) are pivotal in the purification and isolation of bioactive compounds like scandoside. jsmcentral.org

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of chemical compounds in a sample. ijrpr.com It is particularly well-suited for analyzing both organic and inorganic compounds. iipseries.org The development of a robust HPLC method is an iterative, data-driven process that involves selecting and refining parameters such as the column, mobile phase composition, and detector settings to achieve optimal sensitivity and selectivity. labmanager.com Once developed, the method must be validated to confirm its reliability and accuracy, adhering to guidelines like those from the International Council for Harmonisation (ICH). najah.edu

Validation ensures the method is suitable for its intended purpose by assessing several key parameters: labmanager.com

Linearity : This confirms a proportional relationship between the concentration of the analyte and the detector's response over a specified range. najah.edu A high correlation coefficient (R²), typically ≥ 0.999, is required to demonstrate linearity. labmanager.comchemmethod.com

Precision : This measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. pensoft.net It is usually expressed as the relative standard deviation (RSD), with values less than 2% being desirable. najah.edu

Accuracy : This determines how close the measured value is to the true value.

Limit of Detection (LOD) : The lowest concentration of an analyte that can be reliably detected. ijrpr.com

Limit of Quantification (LOQ) : The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. pensoft.net

For instance, a validated HPLC method was developed for p-coumaric acid, a metabolite of a this compound derivative. This method utilized a C18 column and a mobile phase of acetonitrile (B52724) and water with glacial acetic acid, demonstrating excellent linearity and a low limit of quantification. nih.gov

Table 1: Example of HPLC Method Parameters for Analysis of a this compound-Related Compound

| Parameter | Details |

| Column | Diamonsil C18 (250 mm x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Acetonitrile : Water (21:79, v/v) with 1% glacial acetic acid nih.gov |

| Flow Rate | 1.0 mL/min or 1.4 mL/min najah.educhemmethod.com |

| Detection | UV at 310 nm nih.gov |

| Linearity Range | 0.02-5 µg/mL nih.gov |

| Correlation Coefficient (R²) | > 0.999 nih.gov |

| Limit of Quantification (LOQ) | 0.02 µg/mL nih.gov |

Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS) is a powerful and sensitive platform for metabolomics research. nih.govrsc.org This technique combines the high-resolution separation capabilities of UPLC with the high mass accuracy and resolution of QTOF-MS, making it ideal for comprehensively profiling the small-molecule metabolites in a biological sample. mdpi.comresearchgate.net

The UPLC system uses columns with smaller particle sizes (typically under 2 µm) to achieve faster separations and greater resolution compared to traditional HPLC. mdpi.com The QTOF-MS provides precise mass measurements, often to four decimal places, which allows for the determination of elemental compositions for both parent and fragment ions. massspeclab.comcurrenta.de This high level of accuracy is crucial for identifying unknown compounds in complex mixtures. massspeclab.com

Table 2: Typical UPLC-QTOF/MS Parameters for Metabolomics Analysis

| Parameter | Details |

| UPLC System | Waters ACQUITY UPLC mdpi.com |

| Column | ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) mdpi.com |

| Mobile Phase | Gradient elution with A: Water (0.1% formic acid) and B: Acetonitrile plos.org |

| Flow Rate | 0.4 mL/min plos.org |

| MS System | Waters Xevo G2-XS QTOF Mass Spectrometer mdpi.com |

| Ionization Source | Electrospray Ionization (ESI), operated in both positive and negative modes plos.org |

| Scan Range | m/z 50–1200 Da plos.org |

Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective chromatographic method widely used for the qualitative analysis of compounds. sigmaaldrich.commerckmillipore.com It is frequently used to identify substances in a mixture, check the purity of a compound, or monitor the progress of a chemical reaction. medcraveonline.com TLC is applicable to a vast range of substance classes, including glycosides. sigmaaldrich.commerckmillipore.com

The principle of TLC involves spotting a sample onto a plate coated with a thin layer of an adsorbent material, such as silica gel (the stationary phase). sigmaaldrich.com The plate is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase). merckmillipore.com The mobile phase ascends the plate via capillary action, and the components of the sample migrate at different rates based on their affinity for the stationary and mobile phases. sigmaaldrich.com

After development, the separated spots are visualized. This can be done under UV light if the compounds are fluorescent or absorb UV light, or by spraying the plate with a chemical reagent that reacts with the compounds to produce colored spots. nih.gov The retardation factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a compound in a specific TLC system and can be used for identification by comparison with a standard. medcraveonline.com

Table 3: Common TLC Systems for Qualitative Analysis of Plant Glycosides

| Parameter | Details |

| Stationary Phase | Silica gel plates sigmaaldrich.com |

| Mobile Phase Examples | * Cyclohexane-Ethyl acetate (B1210297) (13:7) bjbms.org * Toluene-Ether (1:1) saturated with 10% acetic acid nih.govbjbms.org |

| Visualization Methods | * Observation under UV light (254 nm and 366 nm) nih.gov * Spraying with reagents like 10% ethanolic KOH or diphenylboryloxyethylamine solution nih.govbjbms.org |

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS) for Metabolomics

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the precise molecular structure of isolated compounds. researchgate.net Methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide complementary information that, when combined, allows for the complete elucidation of a molecule's structure. currenta.de

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful and non-destructive analytical tools for the structural elucidation of organic compounds. mdpi.com It is based on the magnetic properties of certain atomic nuclei, which, when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at specific frequencies. libretexts.org This provides detailed information about the chemical environment of each nucleus, revealing the carbon-hydrogen framework of a molecule. mdpi.comlibretexts.org

For a compound like this compound, which is a glycoside, NMR is used to determine:

The structure of the aglycone and sugar moieties : Techniques like ¹H NMR and ¹³C NMR identify the number and types of protons and carbons. nih.gov

Connectivity of atoms : Two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) establish correlations between neighboring protons and carbons, allowing for the assembly of the molecular skeleton.

Stereochemistry and Anomeric Configuration : The coupling constants and chemical shifts of specific protons, particularly the anomeric proton of the glucose unit, help determine the relative stereochemistry and the α or β configuration of the glycosidic bond. nih.gov

While highly effective for structural resolution, a key limitation of NMR is its relatively low sensitivity compared to mass spectrometry. mdpi.com

Mass Spectrometry (MS) is a key analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing critical information for structural elucidation. currenta.de Its high sensitivity allows for the analysis of very small sample amounts. currenta.de When used for structural analysis, MS can determine the molecular weight and elemental formula of a compound with high accuracy. massspeclab.com

Soft ionization techniques, such as Electrospray Ionization (ESI), are particularly useful for analyzing polar and thermally unstable molecules like glycosides, as they can generate molecular ions with minimal fragmentation. currenta.depsu.edu

Tandem mass spectrometry (MS/MS) provides further structural insights. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected and subjected to fragmentation. The resulting product ions provide information about the molecule's substructures. psu.edu For a glycoside, this fragmentation pattern can reveal:

The mass of the aglycone and the sugar units.

The sequence of monosaccharides in the case of oligosaccharides. psu.edu

Information about the glycosidic linkage to the aglycone. psu.edu

Combining high-resolution MS for accurate mass measurements with MS/MS for fragmentation analysis is a powerful strategy for confirming the structure of natural products like this compound. massspeclab.comcurrenta.de

Table 4: Key Spectroscopic Data for this compound

| Technique | Observation Type | Data |

| NMR | Characteristic ¹H and ¹³C chemical shifts | Provides signals corresponding to the iridoid aglycone and the glucose moiety, allowing for full structural assignment. |

| MS | High-Resolution Mass | Determines the precise molecular weight, allowing for the calculation of the elemental formula (C₁₆H₂₂O₁₁). |

| MS/MS | Key Fragment Ions | Fragmentation typically results in a neutral loss of the glucose unit (162 Da), yielding a fragment ion corresponding to the aglycone. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Molecular Biology Techniques in Functional Assessment

Molecular biology techniques are fundamental to understanding how this compound influences cellular function by modulating gene and protein expression. These methods provide critical insights into the compound's mechanism of action, particularly in pathways related to inflammation and cellular signaling.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR), specifically quantitative RT-PCR (qPCR), is a cornerstone technique for assessing the impact of this compound on gene expression. This method allows for the sensitive and specific quantification of messenger RNA (mRNA) transcripts, providing a snapshot of which genes are activated or suppressed in response to the compound.

In a key study investigating the anti-inflammatory properties of this compound, researchers utilized RT-PCR to measure its effect on pro-inflammatory gene expression in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. nih.govresearchgate.net The cells were pre-treated with varying concentrations of this compound before being stimulated with LPS to induce an inflammatory response. Total RNA was then extracted, reverse-transcribed into complementary DNA (cDNA), and subjected to qPCR analysis with specific primers for target genes. nih.gov

The results demonstrated that this compound significantly inhibited the LPS-induced upregulation of several key pro-inflammatory genes. Specifically, the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) was markedly suppressed in a concentration-dependent manner. nih.govnih.gov Furthermore, this compound treatment also led to a significant reduction in the mRNA levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govresearchgate.net These findings from RT-PCR analysis are crucial, as they indicate that this compound's anti-inflammatory effects begin at the transcriptional level, by preventing the expression of genes that drive the inflammatory cascade. nih.gov

Table 1: Effect of this compound on Pro-inflammatory Gene Expression in LPS-Induced RAW 264.7 Macrophages (via RT-PCR)

| Target Gene | Treatment | Observation | Reference |

|---|---|---|---|

| iNOS | This compound (40, 80, 160 µg/mL) + LPS | Significant, concentration-dependent downregulation of mRNA expression compared to LPS-only group. | nih.govnih.gov |

| COX-2 | This compound (40, 80, 160 µg/mL) + LPS | Significant, concentration-dependent downregulation of mRNA expression compared to LPS-only group. | nih.govnih.gov |

| TNF-α | This compound (40, 80, 160 µg/mL) + LPS | Significant suppression of mRNA expression. | nih.govresearchgate.net |

This table is generated based on data reported in the study by He et al. (2018).

To confirm that the changes observed in mRNA levels translate to functional changes at the protein level, Western Blotting is employed. This technique allows for the detection and quantification of specific proteins within a cell lysate, providing evidence of this compound's impact on protein synthesis and signaling pathway activation.

In the same study on RAW 264.7 macrophages, after treatment with this compound and/or LPS, cells were lysed to extract total proteins. nih.gov These proteins were separated by size using gel electrophoresis and transferred to a membrane. The membrane was then probed with primary antibodies specific to the target proteins, followed by secondary antibodies that enable visualization and quantification. nih.gov

The Western Blot analyses corroborated the RT-PCR findings. This compound treatment was found to significantly inhibit the protein expression of iNOS and COX-2 in LPS-stimulated macrophages. nih.govnih.gov This confirms that the reduced mRNA levels directly lead to lower levels of these pro-inflammatory enzymes. nih.gov

Furthermore, Western Blotting was instrumental in probing the upstream signaling pathways affected by this compound. The results showed that this compound suppressed the LPS-induced phosphorylation of key signaling proteins, including the inhibitor of kappa B alpha (IκB-α) and the mitogen-activated protein kinases (MAPKs) p38, ERK, and JNK. nih.govnih.gov Phosphorylation is a critical step in the activation of these pathways. By inhibiting their phosphorylation, this compound effectively blocks the signals that lead to the transcription of inflammatory genes, thus revealing a crucial aspect of its mechanism of action. nih.gov

Table 2: Effect of this compound on Protein Expression and Phosphorylation in LPS-Induced RAW 264.7 Macrophages (via Western Blotting)

| Target Protein | Treatment | Observation | Reference |

|---|---|---|---|

| iNOS | This compound (40, 80, 160 µg/mL) + LPS | Significant, concentration-dependent decrease in protein expression. | nih.govnih.gov |

| COX-2 | This compound (40, 80, 160 µg/mL) + LPS | Significant, concentration-dependent decrease in protein expression. | nih.govnih.gov |

| p-IκB-α | This compound (40, 80, 160 µg/mL) + LPS | Significant inhibition of LPS-induced phosphorylation. | nih.govnih.gov |

| p-p38 | This compound (40, 80, 160 µg/mL) + LPS | Significant inhibition of LPS-induced phosphorylation. | nih.govnih.gov |

| p-ERK | This compound (40, 80, 160 µg/mL) + LPS | Significant inhibition of LPS-induced phosphorylation. | nih.govnih.gov |

This table is generated based on data reported in the study by He et al. (2018).

Gene Expression Analysis (e.g., mRNA levels via RT-PCR)

Cell-Based Assays for Viability and Functional Outcomes (e.g., CCK-8 Assay)

Before assessing the functional effects of a compound, it is essential to determine its impact on cell health and viability. Cell-based assays are critical for establishing a non-toxic concentration range for subsequent experiments. The Cell Counting Kit-8 (CCK-8) assay is a widely used colorimetric assay for this purpose.

The CCK-8 assay utilizes a highly water-soluble tetrazolium salt, which is reduced by dehydrogenases in living, metabolically active cells to produce a yellow-colored formazan (B1609692) dye. The amount of formazan generated is directly proportional to the number of viable cells. nih.gov This allows for a quantitative assessment of cytotoxicity. researchgate.net

In this compound research, the CCK-8 assay was performed on RAW 264.7 macrophages. The cells were incubated with a range of this compound concentrations (from 0 to 400 µg/mL) for 24 hours. nih.govresearchgate.net The CCK-8 reagent was then added, and the absorbance was measured to determine the percentage of viable cells compared to an untreated control group. nih.gov

The results of the CCK-8 assay showed that this compound, at concentrations up to 400 µg/mL, did not significantly affect the viability of RAW 264.7 macrophages. nih.govresearchgate.net This finding was crucial as it established that the observed anti-inflammatory effects in the gene and protein expression studies were not a result of the compound being toxic to the cells, but rather due to its specific modulatory activities. nih.gov

Table 3: Cell Viability of RAW 264.7 Macrophages Treated with this compound (via CCK-8 Assay)

| Cell Line | Compound | Concentrations Tested | Outcome | Reference |

|---|

This table is generated based on data reported in the study by He et al. (2018).

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Lipopolysaccharide |

| Nitric oxide |

| Cyclooxygenase-2 |

| Tumor necrosis factor-alpha |

| Interleukin-6 |

| Inducible nitric oxide synthase |

| Inhibitor of kappa B alpha |

| Mitogen-activated protein kinases |

| p38 |

| ERK |

Pharmacokinetic and Pharmacodynamic Investigations of Scandoside

Absorption and Bioavailability Profiles

The pharmacokinetic profile of a compound, which includes its absorption and bioavailability, is fundamental to understanding its biological activity. Iridoid glycosides, the class of compounds to which scandoside belongs, are generally characterized by rapid absorption. nih.gov Studies on various iridoids have demonstrated that they are easily absorbed into the bloodstream. nih.gov

While specific bioavailability data for this compound is not extensively detailed in the available literature, research indicates that after administration, this compound can be absorbed into the blood. mdpi.com The absorption of related iridoid glycosides, such as geniposide (B1671433), has been shown to occur via passive diffusion, potentially involving active efflux mechanisms mediated by P-glycoprotein. nih.gov Such compounds are often absorbed in the upper gastrointestinal tract, particularly the duodenum and jejunum. nih.gov The general characteristics of iridoids suggest that this compound likely possesses favorable absorption properties, although comprehensive quantitative studies are required to establish its precise bioavailability percentage. The bioavailability of a drug is a critical measure of the fraction of the initial dose that reaches systemic circulation unaltered. nih.gov

Distribution in Biological Tissues

Following absorption, the distribution of a compound throughout the body's tissues determines its sites of action. For this compound, evidence suggests a potential affinity for specific types of tissues. Research has indicated that this compound may bind to inflammatory tissues, which is consistent with its observed anti-inflammatory properties. mdpi.com

The process of distribution is complex and influenced by factors such as blood flow, tissue binding, and the compound's ability to cross biological membranes. nih.gov While detailed whole-body distribution studies for this compound are not widely published, the behavior of other iridoids can provide some context. For instance, the related iridoid gardenoside (B7888186) has been detected in the brain, indicating its ability to cross the blood-brain barrier. nih.gov The general pattern for many therapeutic compounds involves initial distribution to well-perfused organs like the liver and kidneys, followed by redistribution to other tissues. nih.gov The specific distribution pattern of this compound is an area that warrants further investigation to fully elucidate its pharmacological activity in various biological systems.

Pharmacodynamic Markers and Time-Course Studies in In Vivo Models

Pharmacodynamic (PD) markers are crucial for understanding a drug's mechanism of action by reflecting its biological effects on the body. veedalifesciences.com For this compound, research has primarily identified its pharmacodynamic effects in the context of inflammation. mdpi.comnih.gov Studies, particularly in vitro investigations using lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, have pinpointed several key PD markers associated with this compound's anti-inflammatory activity. mdpi.comresearchgate.net

This compound has been shown to significantly suppress the production of pro-inflammatory mediators. mdpi.com Key markers modulated by this compound include:

Nitric Oxide (NO) and Prostaglandin (B15479496) E2 (PGE2): this compound inhibits the production of these inflammatory mediators. mdpi.com

Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2): The compound down-regulates the protein and mRNA expression of iNOS and COX-2, the enzymes responsible for synthesizing NO and PGE2, respectively. mdpi.comresearchgate.net

Pro-inflammatory Cytokines: this compound reduces the expression and secretion of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). mdpi.comnih.gov

These effects are attributed to the modulation of key signaling pathways. This compound has been found to suppress the activation of Nuclear Factor-kappa B (NF-κB) and the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), including p38, JNK, and ERK1/2. mdpi.comresearchgate.netnih.gov The inhibition of these pathways prevents the transcription of genes responsible for producing inflammatory mediators. researchgate.net

While many of these findings are from in vitro models, they provide a strong foundation for understanding this compound's mechanism and suggest that it should be considered a significant marker for the anti-inflammatory effects of plants containing it. mdpi.comnih.gov Further in vivo time-course studies are needed to fully map the onset, duration, and intensity of these pharmacodynamic effects in a whole-organism context. mdpi.comnih.gov

| Marker | Effect of this compound | Signaling Pathway Implicated | Reference |

|---|---|---|---|

| Nitric Oxide (NO) | Inhibition of production | NF-κB, MAPK | mdpi.com |

| Prostaglandin E2 (PGE2) | Inhibition of production | NF-κB, MAPK | mdpi.com |

| iNOS (protein & mRNA) | Down-regulation | NF-κB, MAPK | mdpi.comresearchgate.net |

| COX-2 (protein & mRNA) | Down-regulation | NF-κB, MAPK | mdpi.comresearchgate.net |

| TNF-α (cytokine) | Reduction in expression | NF-κB, MAPK | mdpi.comnih.gov |

| IL-6 (cytokine) | Reduction in expression | NF-κB, MAPK | mdpi.comnih.gov |

Excretion and Elimination Pathways

The elimination of a drug from the body occurs through metabolism and excretion, processes primarily handled by the liver and kidneys, respectively. nih.gov For this compound, the precise elimination pathways are not fully elucidated, but can be inferred from studies on its derivatives and the general principles of xenobiotic elimination.

Metabolism often involves converting hydrophobic compounds into more polar, water-soluble metabolites that can be easily excreted. nih.gov A study on this compound methyl ester, a derivative of this compound, found that its primary metabolic transformations in liver microsomes from various species involved hydrolysis, oxidation, and reduction reactions. nih.gov This suggests that this compound itself likely undergoes similar metabolic processes in the liver.

The main routes of excretion for drugs and their metabolites are renal (urine) and biliary (feces). nih.gov Hydrophilic compounds can be excreted directly by the kidneys. nih.gov For larger molecules (typically with a molecular weight over 300 g/mol ), biliary excretion becomes a significant pathway. libretexts.org These compounds are secreted from the liver into the bile, which then enters the intestinal tract for elimination in the feces. libretexts.org Given this compound's molecular weight, biliary excretion is a plausible route. It is also possible for compounds excreted in the bile to be reabsorbed in the intestine, a process known as enterohepatic circulation, which can prolong the compound's presence in the body. libretexts.org The elimination of the related iridoid geniposide has been shown to occur through urinary, biliary, and fecal routes. researchgate.net Therefore, it is likely that this compound is eliminated through a combination of metabolism in the liver followed by renal and biliary excretion of the parent compound and its metabolites.

Translational Research and Therapeutic Potential of Scandoside

Preclinical Studies in Disease Models

Preclinical research has demonstrated the potential of scandoside across various disease models, primarily highlighting its anti-inflammatory, neuroprotective, and bone-protective properties. These in vitro and in vivo studies provide a foundational understanding of its therapeutic promise.

A significant area of investigation has been its anti-inflammatory effects. In cellular models using lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, this compound has been shown to significantly decrease the production of key inflammatory mediators. nih.govresearchgate.net These include nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.govresearchgate.net The mechanism behind this activity involves the suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial regulators of the inflammatory response. nih.govresearchgate.net

The neuroprotective effects of this compound have also been documented. It is considered one of the potential neuroprotective constituents isolated from the genus Gardenia. researchgate.net Studies on extracts containing this compound suggest a protective role against cognitive impairment. nih.gov For instance, an extract of Paederia foetida, which contains this compound, demonstrated neuroprotective effects against scopolamine-induced cognitive deficits in rats by preventing lipid peroxidation and preserving hippocampal neurons. nih.gov

| Disease Model | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|

| Inflammation (LPS-induced Macrophages) | Decreased production of NO, PGE2, TNF-α, IL-6. | Suppression of NF-κB and MAPK signaling pathways. | nih.gov |

| Cognitive Impairment (Scopolamine-induced, Rats) | Ameliorated learning and memory deficits; preserved hippocampal neurons. | Antioxidant properties, prevention of lipid peroxidation. | nih.gov |

| Osteoporosis (Cell-based models) | Promoted osteoblast proliferation and mineralization; inhibited osteoclast formation. | Activation of Wnt/β-catenin signaling and inhibition of RANKL signaling. | researchgate.net |

| Liver Injury | Exhibited hepatoprotective effects. | Anti-inflammatory and antioxidant activities. | bohrium.comtandfonline.com |

Potential as a Lead Compound for Drug Discovery and Development

A lead compound is a chemical structure with promising biological activity that serves as a starting point for developing new drugs through chemical modification. solubilityofthings.comwikipedia.orglibretexts.org this compound's distinct iridoid glycoside structure and its range of biological activities make it a compelling candidate for a lead compound in drug discovery. umw.edu.plup.ac.za

The structure of this compound offers a valuable chemical scaffold that can be systematically modified to enhance its therapeutic properties. libretexts.org Medicinal chemists can perform structure-activity relationship (SAR) studies, which involve creating and testing a series of related analogues to identify which parts of the molecule are essential for its activity. oncodesign-services.comrsc.org For example, modifying the glycoside (sugar) portion or altering functional groups on the iridoid core could lead to derivatives with improved potency, greater selectivity for a specific biological target, or better pharmacokinetic profiles (how the drug is absorbed, distributed, metabolized, and excreted).

The multi-target effects of this compound, particularly its ability to modulate both inflammatory and cell-death pathways, make it an attractive starting point for developing treatments for complex diseases where multiple pathological processes are at play, such as neurodegenerative diseases or certain cancers. nih.govmdpi.com Derivatives like this compound methyl ester and (E)-6-O-p-coumaroyl this compound methyl ester have also been studied, indicating active interest in the chemical space around this core structure. frontiersin.org The development of such analogues could pave the way for novel therapeutics with enhanced efficacy and specificity. up.ac.za

Considerations for Future Research Directions and Clinical Translation

While preclinical findings are encouraging, significant research is required to bridge the gap between laboratory discoveries and clinical applications.

A primary direction for future research is to conduct more in-depth mechanistic studies. While the suppression of NF-κB and MAPK pathways is known, a deeper understanding of the specific molecular targets of this compound is needed. nih.govtemple.edu Identifying the direct proteins or enzymes that this compound interacts with would clarify its precise mechanism of action and help in designing more targeted therapies.

Further preclinical evaluation in more advanced and varied animal models is a crucial next step. credevo.comichorlifesciences.com This includes using transgenic models of diseases like Alzheimer's or more complex models of inflammatory conditions to confirm efficacy. scantox.com Such studies are essential for establishing a stronger basis for moving into human trials. credevo.com

Finally, challenges related to the large-scale production of this compound must be addressed. Whether through optimized extraction from natural sources or through total chemical synthesis, developing a cost-effective and scalable method to produce a consistent, high-purity supply is a critical prerequisite for any clinical development program. frontiersin.org Addressing these considerations will be vital for translating the therapeutic potential of this compound into a viable clinical treatment. nih.gov

Quality Control and Authentication of Scandoside Containing Botanical Materials

Identification of Scandoside and its Derivatives as Chemical Markers for Botanical Authentication

The unique phytochemical profile of a plant serves as a chemical fingerprint, allowing for its identification and differentiation from other species. eurofinsus.com this compound and its derivatives have been identified as key chemical markers for the authentication of several botanical materials, most notably Hedyotis diffusa.

Research has shown that while some compounds are common across related species, specific derivatives can be exclusive to one, making them ideal for authentication. frontiersin.orgnih.gov For example, a significant challenge in the herbal industry is the adulteration of H. diffusa, a plant used in traditional medicine, with H. corymbosa. nih.govnih.gov While both are in the Rubiaceae family, their chemical compositions and therapeutic values differ. optigene.co.uk

Studies have identified several iridoid glycosides in H. diffusa, including this compound methyl ester, asperuloside (B190621), and deacetylasperulosidic acid methyl ester. frontiersin.orgresearchgate.net However, the compound (E)-6-O-p-coumaroyl this compound methyl ester has been proposed as a highly specific chemical marker for Scleromitrion diffusum (Hedyotis diffusa). frontiersin.orgnih.gov This derivative is consistently detected in H. diffusa but is notably absent in its common adulterants, H. corymbosa and H. tenelliflora. nih.govfrontiersin.org Another study also identified 10(S)-hydroxypheophytin a as a specific marker for H. diffusa. nih.gov

Conversely, some compounds can mark an adulterant. This compound methyl ester, while present in H. diffusa, has been suggested as a characteristic peak for identifying H. corymbosa in some contexts. mdpi.com The presence or absence of this suite of this compound-related compounds allows for robust chemical authentication. researchgate.netmdpi.com

Table 1: this compound and its Derivatives as Chemical Markers

| Chemical Marker | Botanical Source | Role in Authentication | References |

|---|---|---|---|

| (E)-6-O-p-coumaroyl this compound methyl ester | Hedyotis diffusa (syn. Scleromitrion diffusum) | Specific marker to differentiate from H. corymbosa and H. tenelliflora. | nih.govfrontiersin.orgnih.govmdpi.com |